
2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Heterocyclic Synthesis Applications : Compounds similar to the specified chemical structure, including pyrazolopyrimidines and pyridine derivatives, have been synthesized for various applications in heterocyclic chemistry. These compounds serve as critical building blocks in the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, indicating their significance in medicinal chemistry research (Rahmouni et al., 2016).
Anticancer and Antimicrobial Applications : The synthesis of new compounds within this chemical family often aims at exploring their potential biological activities. For example, the development of pyrazolofused pyridines has been associated with evaluating their antioxidant, antitumor, and antimicrobial activities, highlighting the significance of such compounds in developing new therapeutic agents (El‐Borai et al., 2013).
Molecular Docking and Biological Evaluation
Molecular Docking Studies : Researchers have conducted molecular docking studies to predict the interaction of these compounds with biological targets, aiding in the design of more effective and selective therapeutic agents. Such studies help in understanding the binding affinities and potential biological activities of these compounds before moving into in vitro and in vivo testing phases (Flefel et al., 2018).
In Vitro Screening for Biological Activities : The synthesized compounds are often screened for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. This screening is crucial in identifying compounds with promising therapeutic potential, which may lead to the development of new drugs (Katariya et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-23(2,30-18-10-8-17(24)9-11-18)22(29)26-13-14-28-21(16-6-7-16)15-20(27-28)19-5-3-4-12-25-19/h3-5,8-12,15-16H,6-7,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSLQQSDXFEGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)

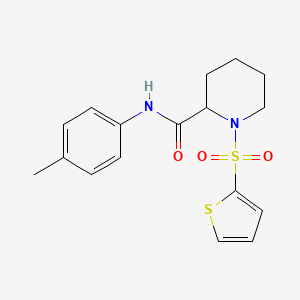
![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)
![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)
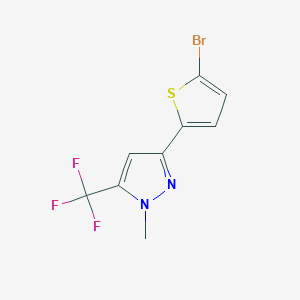
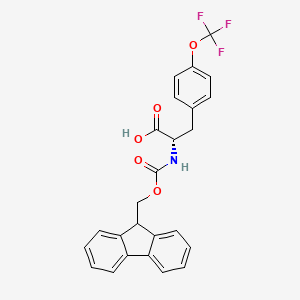


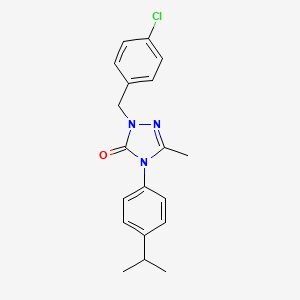
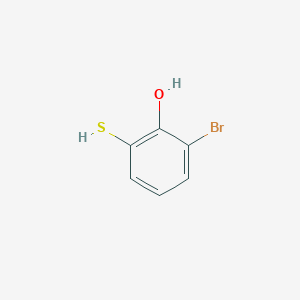
![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)
